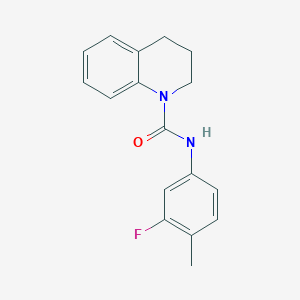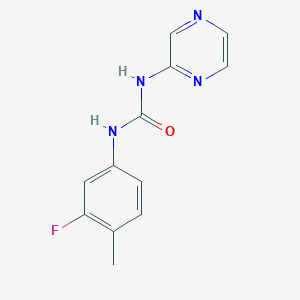![molecular formula C15H12BrF3N2O B4284523 N-(4-bromo-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4284523.png)
N-(4-bromo-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPTU and belongs to the class of urea derivatives.
Mecanismo De Acción
The mechanism of action of BPTU is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. BPTU has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways. This inhibition leads to the suppression of cell growth and proliferation, making BPTU a promising anti-tumor agent.
Biochemical and Physiological Effects:
BPTU has been shown to have low toxicity and is well-tolerated in animal studies. It has also been shown to have good bioavailability, which makes it an attractive candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BPTU is its high yield and purity obtained through the synthesis method. BPTU is also relatively easy to handle and has low toxicity, making it suitable for lab experiments.
One of the limitations of BPTU is its limited solubility in water, which can make it challenging to work with in certain experiments. BPTU is also relatively expensive compared to other compounds, which can limit its use in some labs.
Direcciones Futuras
There are several future directions for research on BPTU. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to understand the mechanism of action of BPTU and to optimize its efficacy and safety for human use.
Another area of interest is the development of BPTU as a material for optoelectronic devices. Further studies are needed to explore the optical properties of BPTU and to optimize its performance in these applications.
Overall, BPTU is a promising compound with potential applications in various fields. Further research is needed to fully understand its properties and to optimize its use in different applications.
Aplicaciones Científicas De Investigación
BPTU has potential applications in various fields such as medicinal chemistry, agrochemistry, and material science. In medicinal chemistry, BPTU has been studied for its anti-tumor activity and has shown promising results in inhibiting the growth of cancer cells. BPTU has also been studied for its anti-inflammatory properties and has shown potential as a therapeutic agent for inflammatory diseases.
In agrochemistry, BPTU has been studied for its herbicidal activity and has shown promising results in controlling the growth of weeds. BPTU has also been studied for its insecticidal activity and has shown potential as a pest control agent.
In material science, BPTU has been studied for its optical properties and has shown potential as a material for optoelectronic devices.
Propiedades
IUPAC Name |
1-(4-bromo-2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF3N2O/c1-9-7-11(16)5-6-13(9)21-14(22)20-12-4-2-3-10(8-12)15(17,18)19/h2-8H,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGABNBJTHHXMCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[3-(diethylamino)propyl]urea](/img/structure/B4284442.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide](/img/structure/B4284454.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-cyclohexyl-1-piperazinecarboxamide](/img/structure/B4284457.png)
![1-(ethylsulfonyl)-N'-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-3-piperidinecarbohydrazide](/img/structure/B4284464.png)
![6-bromo-4-{[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4284469.png)
![N'-{[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4284491.png)
![N'-{[1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4284492.png)

![6-bromo-4-{[4-(3-bromobenzyl)-1-piperazinyl]carbonyl}-2-(4-methoxyphenyl)quinoline](/img/structure/B4284502.png)

![6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-(4-methoxyphenyl)quinoline](/img/structure/B4284513.png)
![N-[1-(4-methylphenyl)ethyl]-N'-propylurea](/img/structure/B4284514.png)
![N-(2-bromo-4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4284515.png)